NB001

Übersicht

Beschreibung

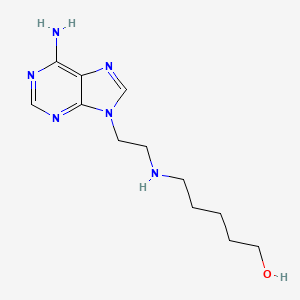

Diese Verbindung hat ein erhebliches Potenzial in der Behandlung von neuronalen und nicht-neuronalen Schmerzen sowie in der Behandlung von wiederkehrenden Herpes simplex-Infektionen gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NB-001 beinhaltet die Reaktion von 6-Amino-9H-purin mit 2-(2-Chlorethylamino)ethanol unter basischen Bedingungen. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid durchgeführt, wobei eine Base wie Kaliumcarbonat zur Förderung der Reaktion hinzugefügt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von NB-001 beinhaltet die großtechnische Synthese unter Verwendung der gleichen grundlegenden Reaktionsprinzipien, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionsbedingungen und fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie .

Wissenschaftliche Forschungsanwendungen

NB-001 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird in Studien verwendet, die die Adenylylcyclase-1-vermittelte Zellsignalisierung betreffen.

Biologie: Untersucht wegen seiner Auswirkungen auf neuronale und nicht-neuronale Schmerzwege.

Medizin: Als Behandlung für wiederkehrende Herpes simplex-Infektionen und andere Virusinfektionen untersucht.

Industrie: Wird bei der Entwicklung topischer antiviraler Behandlungen und anderer pharmazeutischer Anwendungen eingesetzt

Wirkmechanismus

NB-001 entfaltet seine Wirkung, indem es Adenylylcyclase 1 hemmt, was die Anhäufung von cyclischem Adenosinmonophosphat (cAMP) in Zellen reduziert. Diese Hemmung beeinflusst verschiedene Signalwege, die an der Schmerzempfindung und der Virusreplikation beteiligt sind. Die Verbindung nutzt außerdem die NanoStat-antimikrobielle Technologie für eine verbesserte Bioverfügbarkeit und Wirksamkeit im Gewebe .

Wirkmechanismus

Target of Action

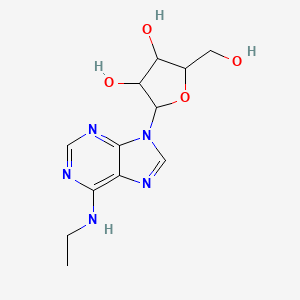

NB001, also known as NB-001 or 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol or HTS 09836, primarily targets the adenylyl cyclase subtype 1 (AC1) . AC1 is a selective subtype of adenylyl cyclases, which is selectively expressed in neurons . The activation of AC1 is activity-dependent, and it plays a crucial role in cortical excitation that contributes to chronic pain and related emotional disorders .

Mode of Action

This compound acts as a selective inhibitor of AC1 . It inhibits the activity of AC1, leading to a reduction of cellular cAMP accumulation . This inhibition is likely the consequence of indirect effects and is possibly achieved through several mechanisms .

Biochemical Pathways

The inhibition of AC1 by this compound affects both presynaptic and postsynaptic forms of long-term potentiation (LTP) in the anterior cingulate cortex (ACC), a key cortical area that contributes to pain perception and emotional responses . This leads to a decrease in the phosphorylation levels of both the NMDA receptor GluN2B and AMPA receptor GluA1 . The reduction of cAMP levels via AC1 inhibition is the consequence of indirect effects and is possibly achieved through several mechanisms .

Result of Action

This compound has been shown to produce analgesic effects in different animal models of chronic pain, including neuropathic pain, inflammatory pain, cancer pain, arthralgia, gout-related pain, visceral pain, and headache . Furthermore, this compound treatment significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, in the context of pain treatment, this compound has been shown to be effective in various animal models of chronic pain . It’s worth noting that environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a drug, thereby influencing its therapeutic efficacy and safety profile.

Biochemische Analyse

Biochemical Properties

NB001 interacts with AC1, a key intracellular protein that causes both presynaptic and postsynaptic forms of long-term potentiation (LTP) . By inhibiting AC1, this compound can block behavioral sensitization and injury-related anxiety in animal models of chronic pain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly weaken joint pain-related behavior in animal models of arthritis . It also has been shown to block the induction of LTP in brain slices prepared from the anterior cingulate cortex (ACC), a brain region critical for pain perception .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of AC1 . This inhibition blocks the presynaptic release of glutamate and postsynaptic responses of AMPA receptors and NMDA receptors, which are enhanced in conditions like chronic pain . By inhibiting AC1, this compound can block the induction of LTP, a process that contributes to chronic pain and related emotional disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to block the induction of LTP in the ACC of animal models of chronic pain

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For example, this compound treatment (3 mg/kg) significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis

Metabolic Pathways

As a selective inhibitor of AC1, it likely interacts with enzymes and cofactors involved in the adenylyl cyclase pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NB-001 involves the reaction of 6-amino-9H-purine with 2-(2-chloroethylamino)ethanol under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of NB-001 involves large-scale synthesis using the same basic reaction principles but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

NB-001 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: NB-001 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: NB-001 kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Aminogruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate von NB-001 sowie substituierte Verbindungen, bei denen die Aminogruppen durch andere funktionelle Gruppen ersetzt wurden .

Vergleich Mit ähnlichen Verbindungen

NB-001 ist in seiner Doppelfunktion als Adenylylcyclase-1-Inhibitor und topisches antivirales Mittel einzigartig. Zu ähnlichen Verbindungen gehören:

Adenosin-5'-monophosphat: Ein weiterer Adenylylcyclase-Inhibitor, jedoch mit unterschiedlichen pharmakologischen Eigenschaften.

Nelarabin: Ein Purinnucleotid-Analogon, das in der Krebsbehandlung eingesetzt wird.

Purvalanol B: Ein Cyclin-abhängiger Kinase-Inhibitor mit anderen molekularen Zielstrukturen

NB-001 zeichnet sich durch seine spezifische Hemmung von Adenylylcyclase 1 und seine Anwendung sowohl in der Schmerzbehandlung als auch in der antiviralen Therapie aus .

Eigenschaften

IUPAC Name |

5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPTTZZCRDVGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384648 | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NB-001 is developed by NanoBio with an additional pharmaceutical treatments utilizing the NanoStat antimicrobial technology for fungal, viral and bacterial infections of the skin and mucous membranes. In addition to *Herpes labialis*, clinical trials has begun with NanoTxt, which is a topical treatment for nail fungus (onychomycosis). NanoBio's product has the potential to be the first topical treatment for nail fungus with efficacy similar to systemic medications. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

686301-48-4 | |

| Record name | NB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 686301-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89QT81NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NB001?

A1: this compound is a selective inhibitor of calcium-stimulated adenylyl cyclase subtype 1 (AC1). [, , , , , , , , ]

Q2: How does inhibiting AC1 lead to a reduction in pain?

A2: AC1 is a key enzyme in the cAMP signaling pathway, which is involved in neuronal plasticity. [, , ] Inhibiting AC1 in the anterior cingulate cortex (ACC), a brain region implicated in pain processing, blocks long-term potentiation (LTP). [, , , , ] LTP is a form of synaptic plasticity thought to contribute to chronic pain. [, , , ]

Q3: Does this compound affect pain signaling pathways other than AC1?

A3: Research suggests that this compound may also modulate NMDA receptor function and phosphorylation, contributing to its analgesic effects. [, ]

Q4: Does this compound affect synaptic plasticity in brain regions not related to pain?

A4: this compound does not seem to alter synaptic plasticity in the hippocampus, a brain region associated with learning and memory, suggesting its action is specific to pain pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H21N7O, and its molecular weight is 279.35 g/mol. (Information derived from the provided chemical name: 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol)

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not contain specific spectroscopic data for this compound.

Q7: What types of pain models have been used to study this compound's efficacy?

A7: this compound has been shown to be effective in rodent models of neuropathic pain (caused by nerve injury), inflammatory pain, bone cancer pain, and visceral pain associated with irritable bowel syndrome. [, , , , , , ]

Q8: How is this compound administered in these animal models?

A8: Studies have investigated both intraperitoneal and oral administration of this compound, demonstrating analgesic effects in both cases. [, , ]

Q9: Are there any known structure-activity relationships for this compound or related compounds?

A9: While specific SAR data for this compound is limited in the provided abstracts, research indicates that the adenine moiety in its structure is not essential for AC isoform selectivity. [, ] This suggests that modifications targeting the ATP binding site of AC could lead to the development of more potent and selective AC inhibitors.

Q10: Does food intake affect the absorption of hthis compound?

A10: Food intake had minimal impact on the absorption of hthis compound tablets. []

Q11: What is the safety profile of this compound in preclinical studies?

A11: Preclinical studies in rodents indicated that this compound did not interfere with normal pain sensation (nociception), motor function, anxiety levels, or fear responses. [] These findings suggest a favorable safety profile for the compound.

Q12: Were there any observed side effects in the human safety study of hthis compound?

A12: The first-in-human study reported that hthis compound showed placebo-like safety and good tolerability in healthy volunteers. []

Q13: Are there any specific drug delivery strategies being explored for this compound?

A13: While the provided abstracts don't elaborate on specific drug delivery approaches for this compound, one study mentions the development of a topical nanoemulsion formulation (NB-001) for treating recurrent cold sores. [, ] This suggests that alternative delivery methods are being investigated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.